molecular formula C7H9BFNO3 B14094167 (6-Ethoxy-4-fluoropyridin-3-yl)boronic acid

(6-Ethoxy-4-fluoropyridin-3-yl)boronic acid

Cat. No.: B14094167
M. Wt: 184.96 g/mol
InChI Key: GALMMAQEKYSRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Ethoxy-4-fluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H9BFNO3. It is a derivative of pyridine, where the boronic acid group is attached to the 3-position of the pyridine ring, and the ethoxy and fluorine groups are attached to the 6- and 4-positions, respectively. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

The synthesis of (6-Ethoxy-4-fluoropyridin-3-yl)boronic acid can be achieved through several methods:

Chemical Reactions Analysis

(6-Ethoxy-4-fluoropyridin-3-yl)boronic acid undergoes several types of chemical reactions:

Scientific Research Applications

(6-Ethoxy-4-fluoropyridin-3-yl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

(6-Ethoxy-4-fluoropyridin-3-yl)boronic acid can be compared with other pyridinylboronic acids:

The unique combination of the ethoxy and fluorine groups in this compound provides distinct reactivity and selectivity, making it valuable for specific applications in organic synthesis and research.

Properties

Molecular Formula

C7H9BFNO3

Molecular Weight

184.96 g/mol

IUPAC Name

(6-ethoxy-4-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C7H9BFNO3/c1-2-13-7-3-6(9)5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3

InChI Key

GALMMAQEKYSRRP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)OCC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.